molecular formula C7H5ClN4O2 B13255026 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13255026
M. Wt: 212.59 g/mol
InChI Key: BUPIBUXWZVJRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine, methyl, and nitro substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 5-amino-3-chloro-2-methylpyridine, nitration can be performed to introduce the nitro group, followed by cyclization to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and cyclization reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-c]pyridine: Similar structure but different ring fusion.

    4-Chloro-1-methyl-5-nitro-1H-pyrazolo[4,3-b]pyridine: Different position of the pyrazole ring fusion.

    4-Chloro-1-methyl-5-nitro-1H-pyrazolo[1,5-a]pyridine: Different fusion pattern with the pyridine ring.

Uniqueness

4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the position of the nitro group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-chloro-1-methyl-5-nitropyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-11-7-4(2-10-11)6(8)5(3-9-7)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPIBUXWZVJRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.